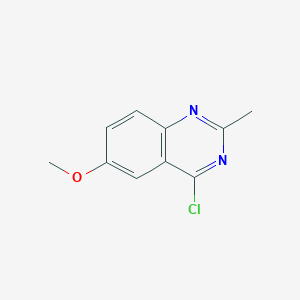

4-Chloro-6-methoxy-2-methylquinazoline

Description

Significance of the Quinazoline (B50416) Heterocycle as a Privileged Scaffold in Medicinal Chemistry Research

The quinazoline nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The versatility of the quinazoline ring system allows for the introduction of various substituents at several positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This chemical tractability permits the generation of large libraries of diverse compounds, significantly increasing the probability of discovering potent and selective modulators of biological processes.

The significance of the quinazoline scaffold is underscored by its presence in a number of clinically approved drugs and investigational agents. These molecules exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive effects. A notable area of success for quinazoline-based compounds is in the field of oncology, particularly as kinase inhibitors. By targeting key enzymes involved in cell signaling pathways, such as the epidermal growth factor receptor (EGFR), these drugs can effectively inhibit the proliferation of cancer cells. The ability of the quinazoline core to serve as a template for the design of potent enzyme inhibitors has solidified its status as a cornerstone of modern drug discovery.

Overview of 4-Chloro-6-methoxy-2-methylquinazoline's Position and Relevance in Current Academic Investigations

Within the broader class of quinazoline derivatives, specific congeners often serve as key intermediates in the synthesis of more complex, biologically active molecules. This compound is positioned within this context primarily as a valuable synthetic building block rather than an end-product with demonstrated biological activity itself. Its relevance in current academic and industrial research is derived from its utility as a precursor for the synthesis of a variety of substituted quinazolines, most notably 4-anilinoquinazolines.

The chemical structure of this compound is characterized by three key features that make it a versatile intermediate:

The chloro group at the 4-position is a reactive site, susceptible to nucleophilic substitution. This allows for the facile introduction of a wide range of substituents, particularly amines, to generate 4-aminoquinazoline derivatives.

The methoxy (B1213986) group at the 6-position can influence the electronic properties of the ring system and may be involved in hydrogen bonding interactions in the final target molecule's binding site.

The methyl group at the 2-position can also modulate the steric and electronic character of the molecule and can be a site for further chemical modification.

Academic investigations have demonstrated that analogous 4-chloroquinazolines are crucial for the preparation of libraries of compounds for screening against various therapeutic targets. nih.gov For instance, the reaction of 4-chloro-2-methylquinazoline (B1587004) with various anilines is a common strategy to synthesize 4-anilinoquinazolines, a class of compounds known for their potential as anticancer agents. beilstein-journals.org The primary role of this compound in research is therefore as a reactive scaffold, enabling the exploration of chemical space around the quinazoline core in the quest for new therapeutic agents. While direct biological studies on this specific compound are not widely reported in the literature, its importance is implicitly understood through the activities of the molecules derived from it.

| Property | Value |

| Molecular Formula | C9H7ClN2O |

| Molecular Weight | 194.62 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Note: Data presented is for 4-chloro-6-methoxyquinazoline (B1588994) and is intended to be illustrative.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methoxy-2-methylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-6-12-9-4-3-7(14-2)5-8(9)10(11)13-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQQPWWCYHJCGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)OC)C(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501282397 | |

| Record name | 4-Chloro-6-methoxy-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60395-90-6 | |

| Record name | 4-Chloro-6-methoxy-2-methylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60395-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methoxy-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methoxy-2-methylquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for 4-Chloro-6-methoxy-2-methylquinazoline

The synthesis of this compound is typically achieved through robust, multi-step procedures that are adaptable for laboratory-scale production. These methods are designed to build the heterocyclic system from simple, commercially available starting materials.

Multi-Step Cyclization, Nitrification, and Chlorination Strategies from Substituted Anilines

A common and effective strategy for synthesizing the quinazoline (B50416) core involves starting with a substituted aniline (B41778), such as 4-methoxyaniline. An analogous, well-documented synthesis for a related quinoline (B57606) compound highlights a similar pathway that can be adapted for quinazolines. This process involves three key transformations: cyclization, nitration, and chlorination. researchgate.netatlantis-press.com

Cyclization: The initial step involves the reaction of a substituted aniline (e.g., 4-methoxyaniline) with a suitable partner to form the initial heterocyclic ring. For instance, reacting 4-methoxyaniline with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid can yield the corresponding 4-hydroxy-6-methoxy-2-methyl-quinoline intermediate. researchgate.net A similar strategy can be employed to form the quinazolinone precursor.

Nitration: The formed heterocyclic intermediate is then subjected to nitration. This electrophilic aromatic substitution introduces a nitro group onto the ring system, which can act as an activating group for subsequent reactions. This is typically achieved using a mixture of nitric acid and a suitable solvent. researchgate.netatlantis-press.com

Chlorination: The final key step is the conversion of a hydroxyl or oxo group at the 4-position to a chloro group. This is a critical functionalization step, as the chlorine atom serves as an excellent leaving group for subsequent nucleophilic substitution reactions. Reagents like phosphorus oxychloride (POCl₃) are commonly used for this transformation, effectively converting the precursor (e.g., a quinazolin-4-one) into the desired 4-chloroquinazoline (B184009). researchgate.netgoogle.combeilstein-journals.org

This multi-step approach provides a reliable route to the target compound from inexpensive and readily available raw materials. atlantis-press.com

Optimization of Reaction Conditions for Research Scale Production

Optimizing reaction conditions is crucial for maximizing yield and purity while ensuring the process is efficient for research and potential scale-up. For the synthesis of quinazoline derivatives, key parameters that are often fine-tuned include the choice of catalyst, reaction temperature, and duration. journalirjpac.com

| Parameter | Condition | Purpose | Reference |

| Starting Material | 4-methoxyaniline | Readily available and inexpensive precursor | researchgate.netatlantis-press.com |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Converts the C4-hydroxyl/oxo group to a chloro group | researchgate.netgoogle.com |

| Temperature | 90-120°C | To drive the chlorination reaction to completion | researchgate.netgoogle.com |

| Reaction Time | 1-12 hours | To ensure complete conversion of the starting material | researchgate.netgoogle.com |

| Technology | Microwave Irradiation | To accelerate reaction rates and improve efficiency | beilstein-journals.orgnih.gov |

Role of this compound as a Precursor in Complex Molecule Synthesis

The synthetic value of this compound lies in its utility as a versatile building block for more elaborate molecular architectures, particularly those with potential pharmacological applications.

Intermediate for the Derivatization of Bioactive Quinazoline Analogues

The 4-anilinoquinazoline (B1210976) framework is a well-established pharmacophore found in several approved anticancer drugs that function as tyrosine kinase inhibitors. nih.govmdpi.com this compound is an ideal precursor for generating libraries of such bioactive analogues. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of various substituted anilines and other amines. beilstein-journals.orgnih.gov This reaction is one of the most common and effective methods for preparing 4-aminoquinazoline derivatives. beilstein-journals.orgmdpi.com By reacting the 4-chloro precursor with a diverse range of primary or secondary amines, medicinal chemists can systematically modify the substituent at this position to explore structure-activity relationships and optimize biological activity. nih.govnih.gov

Synthesis of Diversely Substituted Quinazoline Frameworks

Beyond simple amination at the C4 position, this compound facilitates the synthesis of a wide array of diversely substituted quinazoline frameworks. The reactivity of the 4-chloro group can be exploited to introduce not only amines but also other nucleophiles, such as thiols or alkoxides, to generate a broad spectrum of derivatives. jcsp.org.pk This allows for extensive functionalization and the creation of novel chemical entities. For example, new series of substituted quinazolines have been developed through multi-step procedures that begin with chlorination, followed by amination, hydrolysis, and etherification, demonstrating the compound's role in building molecular diversity. jcsp.org.pk The presence of the methyl and methoxy (B1213986) groups offers additional sites for potential modification in more advanced synthetic strategies, further expanding the accessible chemical space.

| Reactant | Reaction Type | Product Class | Potential Application | Reference |

| Substituted Anilines | Nucleophilic Aromatic Substitution | 4-Anilinoquinazolines | Anticancer Agents (Tyrosine Kinase Inhibitors) | beilstein-journals.orgnih.gov |

| Primary/Secondary Amines | Nucleophilic Aromatic Substitution | 4-Aminoquinazolines | Various Bioactive Agents | beilstein-journals.orgmdpi.com |

| α-Amino Acids | Nucleophilic Substitution | 4,6-Disubstituted Quinazolines | Anti-inflammatory, Anticancer Agents | nih.gov |

Detailed Chemical Reactivity and Functionalization Studies

The chemical reactivity of this compound is dominated by the electrophilic nature of the C4 position. The two nitrogen atoms within the pyrimidine (B1678525) ring withdraw electron density, making the carbon atoms attached to the chlorine atom highly susceptible to attack by nucleophiles. This activation facilitates the nucleophilic aromatic substitution (SNAr) reaction.

The chlorine atom at the C4 position is an excellent leaving group, making this site the primary locus of reactivity. Numerous studies have demonstrated that reactions with various nucleophiles, including primary and secondary amines (both aliphatic and aromatic), proceed efficiently at this position. beilstein-journals.orgnih.govmdpi.com These amination reactions can be carried out under various conditions, from conventional heating in solvents like isopropanol (B130326) or THF to more rapid, microwave-assisted protocols. beilstein-journals.orgnih.gov The reaction is highly regioselective, with substitution occurring exclusively at the C4 position over other potential sites on the quinazoline ring. mdpi.com This predictable reactivity makes this compound a reliable and valuable intermediate for constructing complex molecules with precisely controlled structures.

Nucleophilic Substitution Reactions at the Quinazoline Core and Side Chains

The quinazoline ring system, particularly when substituted with a halogen at the 4-position, is highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position of this compound is activated by the adjacent nitrogen atom (N3), making it an excellent leaving group for reactions with a variety of nucleophiles. wikipedia.org This enhanced reactivity allows for the introduction of a diverse range of functional groups at this position under relatively mild conditions.

Common nucleophiles employed in these reactions include amines, alcohols, and thiols. For instance, the reaction with primary and secondary amines is a widely used method for the synthesis of 4-aminoquinazoline derivatives. mdpi.com Electron-rich amines, such as aliphatic amines, tend to react readily, while electron-poor amines may require more forcing conditions or the use of catalysts. The reaction conditions can be tailored to the nucleophilicity of the reacting amine, with temperatures ranging from room temperature to reflux in various solvents like ethanol, isopropanol, or dimethylformamide (DMF).

The regioselectivity of nucleophilic attack is a key feature of the quinazoline core. In di-substituted quinazolines, such as 2,4-dichloroquinazoline, nucleophilic attack preferentially occurs at the C4 position under milder conditions, with the C2 position being less reactive. mdpi.com This differential reactivity allows for sequential and selective functionalization of the quinazoline scaffold.

The following table summarizes representative nucleophilic substitution reactions at the C4 position of 4-chloroquinazolines.

| Nucleophile | Reagent/Conditions | Product Type |

| Primary Amines (R-NH₂) | Ethanol, reflux | 4-Alkyl/Arylaminoquinazolines |

| Secondary Amines (R₂NH) | Isopropanol, reflux | 4-Dialkyl/Arylalkylaminoquinazolines |

| Hydrazine | Ethanol, 0-5 °C | 4-Hydrazinoquinazolines |

| Sodium Azide | N-Methylpyrrolidone, rt | 4-Azidoquinazolines |

| Thiophenol | Triethylamine | 4-(Phenylthio)quinazolines |

Oxidative Transformations of Methyl and Methoxy Substituents

The methyl and methoxy groups attached to the quinazoline core of this compound can undergo oxidative transformations to introduce new functionalities.

The 2-methyl group is particularly reactive due to its position adjacent to the pyrimidine ring nitrogen. It can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions. For example, oxidation with strong oxidizing agents can convert the methyl group to a carboxyl group, providing a handle for further derivatization, such as amide bond formation. Milder oxidation can yield the corresponding aldehyde, which can then participate in various condensation reactions.

| Substituent | Transformation | Reagents | Resulting Functional Group |

| 2-Methyl | Oxidation | Strong oxidizing agents | Carboxylic acid |

| 2-Methyl | Oxidation | Mild oxidizing agents | Aldehyde |

| 6-Methoxy | O-Demethylation | BBr₃, CH₂Cl₂ | Phenol |

| 6-Methoxy | O-Demethylation | 47% HBr, heat | Phenol |

Reductive Modifications of the Quinazoline Ring System

The quinazoline ring system can be selectively reduced to its dihydro or tetrahydro derivatives. Catalytic hydrogenation is a common method for achieving this transformation. The choice of catalyst and reaction conditions can influence the extent of reduction. For instance, hydrogenation of the pyrimidine ring of quinazolinones has been accomplished using catalysts like palladium and platinum oxide to yield 1,2-dihydro derivatives. Further reduction of the benzene (B151609) ring can occur under more forcing conditions, leading to octahydroquinazolines.

Recent studies have also explored the use of other catalytic systems, such as cobalt-amido catalysts for the transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia (B1221849) borane (B79455) as the hydrogen source. Gold nanoparticles supported on titanium dioxide have also been shown to catalyze the chemoselective hydrogenation of the heterocyclic ring in quinolines under mild conditions. These methods offer pathways to partially or fully saturated quinazoline derivatives, which can exhibit different biological activities compared to their aromatic counterparts.

Condensation Reactions for Scaffold Elaboration

The 2-methyl group of this compound is sufficiently acidic to participate in various condensation reactions, allowing for the extension and elaboration of the molecular scaffold. This reactivity is analogous to that of methyl groups in other heterocyclic systems, such as picoline.

One important class of reactions is the Knoevenagel condensation, where the active methyl group reacts with an aldehyde or ketone in the presence of a basic catalyst to form an α,β-unsaturated product after dehydration. reddit.comresearchgate.net Similarly, the Claisen-Schmidt condensation involves the reaction of the methyl group with an aromatic aldehyde in the presence of a base to yield a styryl-like derivative. mdma.ch These reactions provide a straightforward method for introducing new carbon-carbon double bonds and extending the conjugation of the system, which can be valuable for tuning the electronic and photophysical properties of the molecule.

These condensation reactions open up avenues for the synthesis of more complex quinazoline derivatives with extended side chains, which can be further modified to create diverse chemical libraries for various applications.

N-Arylation Strategies Employing 4-Chloroquinazolines

The reaction of 4-chloroquinazolines with anilines, known as N-arylation, is a cornerstone in the synthesis of 4-anilinoquinazolines, a class of compounds with significant biological activity. This reaction is a specific type of nucleophilic aromatic substitution where the amine is an aromatic amine.

The efficiency of the N-arylation can be influenced by the electronic nature of the aniline. Electron-donating groups on the aniline generally enhance its nucleophilicity and facilitate the reaction, while electron-withdrawing groups can retard it. To overcome the lower reactivity of electron-poor anilines, harsher reaction conditions or the use of microwave irradiation can be employed to accelerate the reaction and improve yields. nih.gov Microwave-assisted synthesis has proven to be a rapid and efficient method for the N-arylation of 4-chloroquinazolines, often leading to higher yields in shorter reaction times compared to conventional heating. nih.gov

The following table presents examples of N-arylation reactions with substituted anilines.

| 4-Chloroquinazoline Reactant | Aniline Reactant | Conditions | Product | Yield |

| 4-Chloro-6-halo-2-phenylquinazoline | p-Methoxy-N-methylaniline | Microwave, THF/H₂O | 6-Halo-N-methyl-N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine | 63-90% |

| 4-Chloro-6-halo-2-phenylquinazoline | o-Toluidine | Microwave, THF/H₂O | N-(o-tolyl)-6-halo-2-phenylquinazolin-4-amine | 74-78% |

| 4-Chloro-2-methylquinazoline (B1587004) | Various anilines | Microwave, THF/H₂O | 4-Anilino-2-methylquinazolines | Good yields |

Transition Metal-Catalyzed Cross-Coupling Reactions in Quinazoline Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the derivatization of the quinazoline scaffold. The C4-chloro substituent of this compound makes it an ideal substrate for such reactions.

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. rsc.org This reaction is highly effective for the synthesis of 4-alkynylquinazolines from 4-chloroquinazolines.

The reaction is typically carried out under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups on both the quinazoline and the alkyne coupling partner. The Csp²-Cl bond at the C4 position of the quinazoline is highly activated towards oxidative addition to the palladium(0) catalyst due to the adjacent nitrogen atom. This facilitates the catalytic cycle and leads to high yields of the desired alkynylated products.

Selective mono-alkynylation can be achieved even in the presence of other halo-substituents on the quinazoline ring by carefully controlling the reaction conditions. For instance, in 6-bromo-2,4-dichloroquinazoline, the C4 position can be selectively alkynylated over the C2 and C6 positions.

The following table summarizes the key components of the Sonogashira coupling reaction for the synthesis of 4-alkynylquinazolines.

| Component | Example | Role |

| Substrate | This compound | Electrophile |

| Coupling Partner | Terminal alkyne (e.g., phenylacetylene) | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst |

| Copper Co-catalyst | CuI | Co-catalyst |

| Base | Triethylamine, Cesium carbonate | Alkyne deprotonation and HX scavenger |

| Solvent | DMF, THF | Reaction medium |

Suzuki-Miyaura Coupling for Aryl Quinazolines

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely utilized method for forming carbon-carbon (C-C) bonds, particularly between sp²-hybridized carbon atoms. nih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound, typically an arylboronic acid, with an organic halide or triflate. nih.gov In the context of quinazoline chemistry, the Suzuki-Miyaura coupling is instrumental for the synthesis of aryl-substituted quinazolines, starting from halogenated precursors like this compound. The chlorine atom at the C-4 position of the quinazoline ring is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

The reaction offers several advantages, including the commercial availability and stability of boronic acids, the relatively low toxicity of boron-containing reagents and byproducts, and its tolerance to a wide range of functional groups under mild reaction conditions. nih.govorgsyn.org The versatility of this method allows for the introduction of a diverse array of aryl and heteroaryl substituents at the C-4 position of the quinazoline core.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to various quinazoline derivatives. For instance, 4-chloroquinazolines have been effectively coupled with different arylboronic acids to produce 4-arylquinazolines. nih.gov The choice of catalyst, base, and solvent system is crucial for optimizing reaction yields and minimizing side products. Palladium catalysts such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dcpf)Cl₂) have proven to be efficient for these transformations. nih.govfigshare.com Microwave-assisted protocols have also been developed to accelerate the reaction, providing the desired coupled products in high yields within minutes. researchgate.netresearchgate.net

The general mechanism proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the 4-chloroquinazoline, forming a palladium(II) intermediate.

Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium(II) complex, replacing the halide.

Reductive Elimination: The two organic groups (the quinazolinyl and aryl moieties) on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst.

Below is a table summarizing various conditions reported for the Suzuki-Miyaura coupling of halogenated quinazolines with arylboronic acids, illustrating the scope and adaptability of the reaction.

Table 1: Examples of Suzuki-Miyaura Reaction Conditions for Quinazoline Derivatives

| Quinazoline Substrate | Boronic Acid | Catalyst (mol %) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Chloro-2-trichloromethylquinazoline | Arylboronic acids | Pd(OAc)₂ | - | DMF | 50-65% nih.gov |

| 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | Phenylboronic acid | Pd(OAc)₂ (4.2) | Na₂CO₃ | Acetone/Water | High nih.gov |

| 6,8-Dibromo-2-aryl-2,3-dihydroquinazolin-4(1H)-one | Arylboronic acids | - | - | - | 77-91% nih.gov |

Stille Coupling in Quinazoline Synthesis

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction used for the formation of C-C bonds. wikipedia.org This reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org For the synthesis of substituted quinazolines, this compound can serve as the organic halide component, reacting with various organostannanes to introduce alkyl, vinyl, or aryl groups at the C-4 position.

A significant advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, their compatibility with a broad range of functional groups, and their ready availability through synthesis or commercial sources. orgsyn.orglibretexts.org However, a primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Stille reaction is analogous to that of the Suzuki-Miyaura coupling and involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation step, which is often rate-limiting, involves the transfer of an organic group from the organostannane to the palladium(II) center. The rate of this step can be influenced by the ligands on the palladium catalyst and the specific organostannane used. researchgate.net The use of additives like copper(I) salts can accelerate the reaction. organic-chemistry.orgresearchgate.net

While the Suzuki coupling is often preferred due to the lower toxicity of its reagents, the Stille reaction remains a valuable tool, particularly in complex molecule synthesis where the specific reactivity of organostannanes is required. numberanalytics.comlibretexts.org The reaction conditions are generally mild, and a variety of palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are effective. organic-chemistry.org The choice of solvent is typically non-polar aprotic solvents like toluene, THF, or dioxane.

Table 2: General Conditions for Stille Cross-Coupling Reactions

| Electrophile (R¹-X) | Organostannane (R²-SnR₃) | Catalyst | Additives/Ligands | Solvent |

|---|---|---|---|---|

| Aryl Halide/Triflate | Aryl/Vinyl/Alkyl Stannane | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, AsPh₃, Cu(I) salts | Toluene, Dioxane, THF |

| Heteroaryl Halide | Aryl/Vinyl Stannane | PdCl₂(PPh₃)₂ | LiCl | DMF, NMP |

Medicinal Chemistry Research: Targeted Modulators and Biological Pathways

Rational Design of Quinazoline (B50416) Derivatives as Therapeutic Agents

The quinazoline nucleus is considered a cornerstone in the design of kinase inhibitors and other therapeutic agents. Its bicyclic structure provides a rigid framework that can be strategically functionalized to interact with specific biological targets. The rational design of quinazoline derivatives often involves modifying substituents at the C2, C4, and other positions of the ring system to optimize potency, selectivity, and pharmacokinetic properties.

The 4-aminoquinazoline framework, in particular, is a highly valuable scaffold for the design and development of novel drug candidates. The chlorine atom at the C4 position of compounds like 4-Chloro-6-methoxy-2-methylquinazoline is a key reactive site. It allows for facile nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various amine-containing side chains. This chemical tractability is fundamental to creating large libraries of analogues for structure-activity relationship (SAR) studies, aiming to identify compounds with high affinity and specificity for targets such as EGFR and VEGFR-2.

Investigation of Receptor Tyrosine Kinase (RTK) Inhibitory Mechanisms

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play critical roles in cellular signaling pathways governing growth, differentiation, and metabolism. Dysregulation of RTK activity is a common feature in many cancers, making them prime targets for therapeutic intervention. The quinazoline scaffold has been instrumental in the development of numerous RTK inhibitors.

The chloro-quinazoline core is a well-established pharmacophore for targeting the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR). The nitrogen atoms at positions 1 and 3 of the quinazoline ring typically form crucial hydrogen bonds with the hinge region of the kinase domain. First-generation inhibitors like gefitinib (B1684475) and erlotinib, which are based on a 4-anilinoquinazoline (B1210976) structure, validate this approach.

Research into novel EGFR inhibitors continues to leverage this scaffold. For instance, studies have utilized structurally related compounds, such as 4-chloro-7-methoxyquinazolin-6-ol, as starting materials for the synthesis of macrocyclic EGFR inhibitors designed to be highly selective for mutant forms of EGFR found in non-small cell lung cancer. nih.gov Similarly, the 7-methoxy-6-nitroquinazoline (B13655716) core, which shares key structural features, has been used to synthesize potent EGFR and HER-2 inhibitors. webofproceedings.org Other research has shown that 2-chloro-6,7-dimethoxy-4-substitutedanilinoquinazoline derivatives can exhibit dual inhibitory effects against both EGFR and VEGFR-2, highlighting the versatility of the substituted chloro-quinazoline scaffold in targeting multiple RTKs. ekb.eg

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. semanticscholar.org The quinazoline scaffold is a key structural motif in many VEGFR-2 inhibitors. nih.gov

The design of these inhibitors often involves using a chloro-quinazoline intermediate to introduce side chains that can interact with the VEGFR-2 kinase domain. For example, the synthesis of potent 4-anilinoquinazoline derivatives as VEGFR-2 inhibitors has been achieved by starting with a 4-hydroxy-6-methoxyquinazoline precursor, which is then chlorinated to create the reactive intermediate for further modification. mdpi.com Studies on 2-chloro-6,7-dimethoxy-4-substitutedanilinoquinazolines have demonstrated direct inhibitory activity against VEGFR-2, with IC50 values in the micromolar range. ekb.eg These findings underscore the importance of the chloro-methoxy-quinazoline framework in the rational design of anti-angiogenic agents targeting the VEGFR-2 signaling pathway.

Platelet-Derived Growth Factor Receptor Beta (PDGFR-β) is another RTK implicated in tumor angiogenesis and proliferation. While the quinazoline scaffold is known for its broad kinase inhibitory activity, specific research detailing the use of this compound or its direct derivatives as inhibitors of PDGFR-β is not extensively documented in the reviewed scientific literature. Studies on resistance mechanisms in melanoma have identified PDGFR-β upregulation as a key factor, but the inhibitors used to overcome this resistance in those studies did not feature the quinazoline scaffold. nih.gov

Tubulin Polymerization Inhibition and Research on Microtubule Dynamics

Beyond kinase inhibition, quinazoline derivatives have emerged as potent inhibitors of tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disrupting microtubule dynamics is a clinically validated anticancer strategy.

Research has demonstrated that the 4-chloro-2-methylquinazoline (B1587004) scaffold is an effective starting point for developing potent tubulin inhibitors. nih.govacs.org In one significant study, 4-chloro-2-methylquinazoline was used as a key reactant to synthesize a series of 4-(N-cycloamino)quinazoline derivatives. nih.gov These compounds were designed by modifying a lead structure, 2-methyl-4-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)quinazoline, to explore new structure-activity relationships. nih.govacs.org The resulting derivatives showed powerful cytotoxic activity against various human cancer cell lines and were found to act by inhibiting tubulin assembly. nih.gov

Tubulin has several known binding sites for small molecule inhibitors, including the taxane, vinca, and colchicine (B1669291) sites. nih.gov The colchicine-binding site, located at the interface between α- and β-tubulin subunits, is a particularly attractive target for developing anticancer and vascular-disrupting agents. mdpi.com

Studies on the 4-(N-cycloamino)quinazoline derivatives, synthesized from the 4-chloro-2-methylquinazoline precursor, confirmed that these compounds exert their biological effects by binding to the colchicine site on tubulin. nih.gov The most potent compound from this series, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 5f), demonstrated significant inhibition of tubulin polymerization and potently displaced colchicine from its binding site. nih.gov Further research on related quinazoline-4-tetrahydroquinoline chemotypes confirmed their interaction at the colchicine site through co-crystal structures with tubulin. nih.gov This mechanism involves the disruption of microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Table 1: Biological Activity of Lead Quinazoline-Based Tubulin Inhibitor (Compound 5f)

| Assay | Activity | Source |

| Tubulin Assembly Inhibition | IC50: 0.77 µM | nih.gov |

| Colchicine Binding Inhibition | 99% at 5 µM | nih.gov |

| Cytotoxicity (Mean GI50) | 1.9–3.2 nM | nih.gov |

Research on this compound in Medicinal Chemistry Remains Undisclosed

Extensive searches for specific biological activity data on the chemical compound this compound have found no publicly available research detailing its role as a targeted modulator in key cellular pathways. While the quinazoline scaffold is a well-established core structure in medicinal chemistry, leading to numerous potent inhibitors of various enzymes and signaling pathways, information regarding the specific biological actions of this compound itself is absent from the reviewed scientific literature.

The provided outline requested a detailed exploration of this compound's activity in several areas:

PI3K/Akt/mTOR Signaling Pathway Modulation: No studies were identified that specifically investigate the effect of this compound on this critical cancer-related pathway. Research on the broader class of quinazoline derivatives has shown activity against PI3K/mTOR, but this cannot be attributed to this specific compound without direct evidence.

Enzyme Inhibition Mechanisms: While many quinazoline-based molecules are known enzyme inhibitors, particularly kinase inhibitors, there are no available reports detailing the specific enzymes inhibited by this compound or its mechanism of action.

Anti-Autophagy Activity: The scientific literature yielded no information on the evaluation of this compound for anti-autophagy effects.

Inhibition of Lipid Kinases in In Vitro Models: No in vitro studies demonstrating the inhibitory activity of this compound against lipid kinases were found.

Available chemical literature suggests that 4-chloroquinazoline (B184009) derivatives, such as the compound , primarily serve as versatile chemical intermediates. They are foundational reagents used in the synthesis of more complex molecules, particularly 4-anilinoquinazolines, which have demonstrated significant therapeutic potential as kinase inhibitors. However, the biological activity is associated with the final, more substituted products rather than the chlorinated intermediate itself.

Due to the lack of specific research findings for this compound in the requested biological contexts, it is not possible to provide an article with the specified detailed content and data tables. The compound is not characterized in the scientific literature as a bioactive agent in these areas.

Structure Activity Relationship Sar Elucidation

Systematic Analysis of Substituent Effects on Biological Activity

A systematic approach to analyzing the effects of different functional groups reveals critical insights into the SAR of quinazoline (B50416) compounds.

The incorporation of halogen atoms at different positions on the quinazoline scaffold significantly modulates biological activity. Structure-activity relationship studies have indicated that the presence of halogens at the C-6 and C-8 positions can enhance antimicrobial activities. nih.gov Similarly, for 4-anilinoquinazolines designed as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, a halogen on the 7-anilino substituent was found to be desirable for high potency. nih.gov

In the context of specific activities:

Antimicrobial Activity : A chloro-derivative of 4-amino-N-(phenyl)benzenesulfonamide was identified as a highly potent agent against gram-negative bacteria. mdpi.com In a series of 2,4,6-trisubstituted quinazolines, it was observed that an iodo-group at the C-6 position was detrimental to antimicrobial activity. nih.gov

Anticancer Activity : For Aurora A kinase inhibitors, a fluorine atom at the C-8 position of the quinazoline ring had a significant positive impact on binding to the target's hinge region. nih.gov This is attributed to the small size of fluorine, which prevents steric clashes. nih.gov Concurrently, substituting the terminal phenyl ring with a bromine atom modulated the ring's orientation, creating additional binding interactions. nih.gov In another study, 3-bromo substituted quinazoline molecules displayed potent activity as anticancer agents. mdpi.com

Table 1: Effect of Halogen Substitution on Biological Activity

| Position | Halogen | Biological Target/Activity | Observation | Reference(s) |

|---|---|---|---|---|

| C-6, C-8 | Chloro, Bromo, Iodo | Antimicrobial | Can improve activity. | nih.gov |

| C-6 | Iodo | Antimicrobial | Detrimental to activity. | nih.gov |

| C-7 (on anilino group) | Halogen | EGFR Kinase Inhibition | Desirable for high potency. | nih.gov |

| C-8 | Fluoro | Aurora A Kinase Inhibition | Significant positive impact on binding. | nih.gov |

| C-3 (on anilino group) | Chloro, Bromo | Anticancer | Potent activity observed. | mdpi.com |

Electron-donating groups, such as methoxy (B1213986) and methyl, play a crucial role in the biological potency of quinazoline derivatives. Their presence at the C-6 and/or C-7 positions has been shown to improve the binding activity of the quinazoline system. mdpi.com Specifically, small electron-donating substituents at these positions were found to be beneficial for inhibitory activity against certain kinases. nih.gov

Key findings include:

Receptor Selectivity : In the development of adenosine (B11128) receptor antagonists, a compound with a 7-methoxy group showed selectivity for the A2B receptor subtype. nih.gov Replacing this 7-methoxy group with a 7-methyl group resulted in a compound with a low degree of selectivity, highlighting the subtle influence of these groups. nih.gov

Anticancer Potency : For EGFR inhibitors, dioxygenated groups (like two methoxy groups) at the C-6 and C-7 positions improved cytotoxic activity. mdpi.comekb.eg However, a propoxy linker at these positions showed stronger activity than a methoxy group. mdpi.comekb.eg In a different series of antitumor agents, a compound featuring a 7-methoxy group as part of a 6,7-disubstituted pattern demonstrated outstanding activity. mdpi.com The effect of a methyl group at C-6 has also been a subject of investigation in the synthesis of new quinazoline derivatives with potential anticancer activity. nih.gov

Table 2: Influence of Methoxy and Methyl Groups

| Position | Group | Biological Target/Activity | Observation | Reference(s) |

|---|---|---|---|---|

| C-7 | Methoxy | Adenosine A2B Receptor | Conferred selectivity. | nih.gov |

| C-7 | Methyl | Adenosine A2B Receptor | Low degree of selectivity compared to methoxy. | nih.gov |

| C-6, C-7 | Methoxy | EGFR Kinase Inhibition | Improved binding and cytotoxic activity. | nih.govmdpi.com |

| C-6, C-7 | Propoxy | EGFR Kinase Inhibition | Stronger activity than methoxy. | mdpi.com |

| C-6 | Methyl | Anticancer | Investigated for cytotoxic effects. | nih.gov |

Attaching aryl and heteroaryl groups to the quinazoline core is a common strategy to enhance biological activity and target specificity. researchgate.net These bulky groups can form additional interactions within the target's binding pocket, leading to increased potency.

Examples of this strategy include:

EGFR Inhibition : A series of novel anilinoquinazoline (B1252766) derivatives with various aryl and heterocyclic substituents (such as a 5-substituted furan-2-yl moiety) at the C-6 position showed potent inhibition of wild-type EGFR, with IC₅₀ values in the low nanomolar range. nih.govnih.gov

Antiproliferative Activity : The incorporation of a substituted phenyl or naphthyl ring at the C-2 position of a quinazolinone moiety has been explored to identify optimal structural requirements for biological activity. nih.gov Research has shown that 2-aryl-substituted quinazolines can exhibit moderate antiproliferative potency against various cancer cell lines. nih.gov

Alkylation, particularly at the nitrogen atoms of the quinazoline ring, can significantly affect the compound's biological profile.

N-Methylation : In a series of imidazo[4,5-g]quinazolines, an N-methyl analog demonstrated activity similar to its non-methylated counterpart, suggesting that in some scaffolds, N-methylation is well-tolerated. nih.gov Specific research has focused on the synthesis of quinazoline analogues with an N-methyl group at the N-4 position to explore its impact on activity. researchgate.net

Other Alkyl Substituents : For Poly (ADP-ribose) polymerase (PARP) inhibitors, it was found that small alkyl or aromatic groups at the N-1 position of the quinazoline were more tolerated than bulkier substituents. nih.gov In another study, various functional groups were incorporated at the N-3 position, including a butyl group, to investigate the effect on cytotoxicity. nih.gov

Positional Isomerism and its Implications for Pharmacological Profiles

The spatial arrangement of fused rings and substituents, known as positional isomerism, can have profound implications for the pharmacological activity of quinazoline derivatives. A notable example is seen in the imidazo[4,5-g]quinazoline and pyrroloquinazoline series of compounds. nih.gov

Correlating Conformational Preferences with Observed Biological Responses

The three-dimensional conformation of a molecule dictates how it interacts with its biological target. For quinazoline derivatives, the preferred spatial orientation can be influenced by specific substituents, which in turn correlates with the observed biological activity.

Docking studies have revealed that for Aurora A kinase inhibitors, the substitution of a terminal phenyl ring with a bromine atom helps to modulate the orientation of this ring. nih.gov This conformational control allows for additional, favorable interactions with key amino acid residues in the binding pocket. nih.gov This correlation between a substituent-induced conformational preference and enhanced binding affinity is a key principle in rational drug design. In some cases, such as with certain ester-based derivatives, the entire molecule was observed to flip its orientation within the binding pocket to better anchor a specific functional group, demonstrating the dynamic interplay between the ligand's conformation and the target's active site. nih.gov

Multi-Target Activity and SAR Analysis

The quinazoline scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to serve as a foundation for the design of ligands that can interact with multiple biological targets. rsc.orgresearchgate.net This multi-target approach is particularly relevant in complex diseases like cancer, where targeting a single pathway can be limited by resistance mechanisms. nih.gov By modifying the quinazoline core at various positions, researchers have developed compounds that simultaneously inhibit several key proteins involved in disease progression, such as receptor tyrosine kinases (RTKs) and other intracellular enzymes. nih.govekb.eg

The development of multi-target agents offers several advantages, including the potential to overcome drug resistance, reduce drug-drug interactions, and improve patient compliance. nih.gov Research has focused on designing quinazoline derivatives that can inhibit multiple RTKs like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), which are all crucial for tumor growth, survival, and angiogenesis. nih.govekb.eg

A detailed Structure-Activity Relationship (SAR) analysis reveals how specific substitutions on the quinazoline ring influence the compound's ability to interact with different targets. Modifications at the C2, C4, and C6 positions have been shown to be particularly important for modulating multi-kinase inhibitory activity. nih.gov

One study explored a series of 2,4,6-trisubstituted quinazoline derivatives as potent inhibitors of multiple RTKs, including EGFR, VEGFR-2, and PDGFR-β. nih.gov The SAR evaluation from this study highlighted several key findings:

Substitution at C4: The nature of the substituent at the 4-position of the quinazoline ring significantly impacts the inhibitory profile. For instance, a 4-methoxy-N-methylaniline substitution was found to be highly effective for EGFR inhibition. nih.gov The VEGFR-2 binding site appeared more accommodating to bulkier groups at this position, as various substitutions resulted in similar potent inhibitory values. nih.gov

Influence of C6-substituent: The presence and type of substituent at the C6 position also play a critical role. While not the primary focus of the multi-RTK study, other research on quinazolines indicates that substitutions at C6 and C7 with groups like methoxy can significantly influence potency and selectivity against various kinases. mdpi.com For example, modifications at the 6- and 7-positions of the quinazoline core led to the identification of a multi-kinase inhibitor with effective anti-proliferative activity. mdpi.com

The data below illustrates the multi-target inhibitory activity of selected quinazoline derivatives against key receptor tyrosine kinases.

Table 1: Multi-Target Kinase Inhibition Profile of Substituted Quinazolines

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity and are expressed in micromolar (µM) or nanomolar (nM) units.

| Compound | C4-Substitution | EGFR IC₅₀ | VEGFR-2 IC₅₀ | PDGFR-β IC₅₀ |

| 1 | 4-methoxy-N-methylaniline | 0.009 µM | 0.012 µM | 0.120 µM |

| 2 | Tetrahydroquinoline | 0.009 µM | 0.015 µM | 0.117 µM |

| 3 | Indoline | 0.027 µM | 0.013 µM | 0.115 µM |

| 4 | N-methyl-1,2,3,4-tetrahydroquinoline | 0.028 µM | 0.012 µM | 0.119 µM |

| Sunitinib | (Reference Drug) | >10 µM | 0.012 µM | 0.002 µM |

This table is based on data presented in a study on quinazolines as potent inhibitors of multiple intracellular targets. nih.gov

The findings demonstrate that quinazoline derivatives can be rationally designed to function as potent multi-target inhibitors. nih.gov Compounds 1 and 2 , for example, showed low nanomolar inhibition of EGFR and VEGFR-2, with activity against VEGFR-2 being comparable to the established multi-RTK inhibitor, Sunitinib. nih.gov This ability to affect multiple critical pathways highlights the potential of the quinazoline scaffold in developing effective therapies for complex diseases. nih.gov

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode of a ligand to the active site of a target protein, providing valuable information about the intermolecular interactions that stabilize the complex.

Molecular docking simulations for quinazoline (B50416) derivatives have been instrumental in predicting their binding modes within the active sites of various protein targets. These studies reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are crucial for the ligand's affinity and selectivity. For instance, docking studies of quinazolinone derivatives with targets like nuclear factor κB (NF-κB) have shown that the carbonyl group in the quinazoline ring often forms hydrogen bonds with specific amino acid residues like Lys241 and Asn247. nih.gov The interactions are predominantly hydrogen bonding with residues such as Ser240, Lys241, Asn247, Asp271, and Arg305. nih.gov

In the case of 4-Chloro-6-methoxy-2-methylquinazoline, it is predicted that the methoxy (B1213986) group and the nitrogen atoms of the quinazoline ring would be key sites for forming hydrogen bonds with the protein target. The chlorine atom at the 4-position can also participate in halogen bonding, a specific type of non-covalent interaction. The 2-methyl group is expected to contribute to hydrophobic interactions within the binding pocket.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Quinazoline ring nitrogens, Methoxy group oxygen | Serine, Threonine, Asparagine, Glutamine, Histidine, Lysine, Arginine |

| Hydrophobic Interactions | Methyl group, Aromatic ring system | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine |

| Halogen Bonding | Chlorine atom | Electron-rich atoms (e.g., oxygen in carbonyl groups of backbone or side chains) |

Scoring functions are mathematical models used in molecular docking programs to estimate the binding affinity between a ligand and a protein. nih.gov These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. The development of an empirical scoring function requires descriptors that describe the binding event. frontiersin.org The performance of scoring functions can be assessed by the Pearson correlation coefficient (RP) and the root-mean-squared error (RMSE). frontiersin.org

For quinazoline derivatives, various scoring functions have been used to rank different compounds based on their predicted binding affinities. These quantitative assessments help in prioritizing compounds for further experimental testing. The binding energy, often expressed in kcal/mol, is a key output of these calculations. For example, studies on similar quinazolinone derivatives have reported binding energies in the range of -6.0 kcal/mol when docked with NF-κB. nih.gov It is important to note that the predictive performance of scoring functions can vary depending on the target protein and the dataset of compounds being evaluated. frontiersin.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. uomustansiriyah.edu.iq DFT calculations provide valuable insights into the electronic properties of a molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). semanticscholar.orgnih.gov

For this compound, DFT calculations at the B3LYP/6-31G* level can be used to optimize its ground-state geometry. semanticscholar.org The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. The MEP map can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of the sites for electrophilic and nucleophilic attack, respectively. nih.gov In quinazoline derivatives, the nitrogen atoms and the oxygen of the methoxy group are typically electron-rich regions, while the aromatic protons are electron-deficient.

| DFT Parameter | Information Provided | Predicted Characteristics for this compound |

| HOMO Energy | Electron-donating ability | Localized on the quinazoline ring and methoxy group |

| LUMO Energy | Electron-accepting ability | Localized on the quinazoline ring |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | Moderate gap, indicating a balance of stability and reactivity |

| Molecular Electrostatic Potential (MEP) | Electron density distribution and reactive sites | Negative potential around the nitrogen atoms and methoxy oxygen; Positive potential around the aromatic protons |

Molecular Modeling Approaches for Comprehensive SAR Elucidation

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Molecular modeling approaches play a significant role in elucidating SAR by providing a three-dimensional perspective of the ligand-target interactions.

In Silico Prediction of Biological Mechanisms of Action

In silico methods can be employed to predict the potential biological mechanisms of action of a compound by analyzing its interactions with a panel of known biological targets. Network-based inference methods, for example, can predict the mechanism of action (MoA) for chemical compounds. nih.gov These approaches utilize information from chemical structures, known drug-target interactions, and biological pathways to generate hypotheses about how a new molecule might exert its effects. nih.gov

For this compound, an in silico approach could involve docking the compound against a library of clinically relevant protein targets to identify potential binding partners. By analyzing the top-ranked targets and the pathways they are involved in, it is possible to predict the potential therapeutic applications and off-target effects of the compound. This approach can guide further experimental validation and help in understanding the broader biological context of the molecule's activity.

Studies on Photophysical Properties: Electronic Absorption and Emission Characteristics

The photophysical properties of quinazoline derivatives, including their electronic absorption and emission characteristics, are of interest for their potential applications in areas such as fluorescent probes and photosensitizers. These properties are governed by the electronic structure of the molecule and can be studied using both experimental techniques like UV-Vis and fluorescence spectroscopy, and computational methods. nih.gov

The electronic absorption spectra of quinazolinone derivatives typically show absorption bands in the ultraviolet region (260–400 nm) due to π–π* transitions of the quinazoline backbone. nih.gov The position and intensity of these bands can be influenced by the nature and position of substituents on the quinazoline ring. For this compound, the methoxy group, being an electron-donating group, is expected to cause a red shift (a shift to longer wavelengths) in the absorption maximum compared to the unsubstituted quinazoline. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate the electronic absorption spectra and provide a theoretical basis for the observed photophysical properties. nih.gov These calculations can also predict the emission properties, such as the fluorescence wavelength and quantum yield.

In Vitro Biological Activity Assessments in Academic Research

Anticancer Activity Research

The quinazoline (B50416) core structure is recognized as a privileged scaffold in medicinal chemistry, with many derivatives investigated as potential antitumor agents. nih.gov Research efforts have centered on synthesizing novel molecules from precursors like 4-Chloro-6-methoxy-2-methylquinazoline and evaluating their efficacy against various human cancer cell lines.

Derivatives synthesized using the 4-chloroquinazoline (B184009) framework have demonstrated a wide range of cytotoxic and antiproliferative effects across numerous human cancer cell models.

The human cervical cancer cell line, HeLa, has been utilized in evaluating the biological impact of quinazoline derivatives. In one study, a series of piperazine-fused quinazoline derivatives were synthesized and assessed for antibacterial activity. The research also included a cytotoxicity assay which demonstrated that these specific compounds did not significantly affect the viability of HeLa cells at their minimum inhibitory concentrations, suggesting a degree of selectivity for bacterial cells over these human cancer cells. researchgate.net Other studies have utilized the HeLa cell line as a standard model for cytotoxic investigations of various potential anticancer agents. nih.gov

The MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell lines are commonly used to screen potential anticancer compounds. A series of synthesized morpholine-substituted quinazoline derivatives were evaluated for their cytotoxic potential against both of these cell lines. nih.govrsc.org Several of the tested compounds showed promising anticancer activity. nih.gov Notably, compounds designated AK-3 and AK-10 displayed significant cytotoxic activity against both A549 and MCF-7 cells, with some activities being more potent than the standard colchicine (B1669291). nih.govrsc.org Another study evaluated a different set of pyrimidine (B1678525) and quinazoline derivatives of 1,5-benzodiazepine against MCF-7 and A549 cell lines, finding IC₅₀ values that indicated appropriate potential for antiproliferative activity. researchgate.net

Table 1: Cytotoxicity of Quinazoline Derivatives on MCF-7 and A549 Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| AK-3 | A549 | 10.38 ± 0.27 | rsc.org |

| AK-3 | MCF-7 | 6.44 ± 0.29 | rsc.org |

| AK-10 | A549 | 8.55 ± 0.67 | rsc.org |

| AK-10 | MCF-7 | 3.15 ± 0.23 | rsc.org |

The anticancer potential of quinazoline derivatives has been explored in a wide array of other cancer cell lines.

HCT-116 and T98G Cells: A library of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines, synthesized from 4-chloroquinazoline precursors, underwent preliminary screening against HCT-116 (colon carcinoma) and T98G (glioblastoma) tumor cells. This screening revealed promising antiproliferative properties, with one compound, designated 10b, yielding IC₅₀ values of 2.8 µM and 2.0 µM against HCT-116 and T98G cells, respectively. nih.gov

SW480 Cells: Antiproliferative activities of new pyrimidine and quinazoline derivatives were evaluated against SW-480 (colon adenocarcinoma) cells, among others. One compound in this series exhibited an IC₅₀ value of 2.3 ± 5.91 µM against this cell line. researchgate.net

Broad Panel Screening: In a comprehensive study, a series of quinazoline-based pyrimidodiazepines were selected by the U.S. National Cancer Institute (NCI) for anticancer activity testing against a panel of 60 different human tumor cell lines. semanticscholar.orgrsc.org One quinazoline-chalcone derivative (14g) showed high antiproliferative activity against leukemia (K-562), colon cancer (HCT-116), and breast cancer (MCF7) cell lines, with GI₅₀ values ranging from 0.622 to 1.81 µM. semanticscholar.orgrsc.org A subsequent pyrimidodiazepine derivative (16c) demonstrated high cytotoxic activity that was significantly greater than the standard anticancer agent doxorubicin (B1662922) against ten different cancer cell lines. semanticscholar.org

Table 2: Antiproliferative Activity of Quinazoline Derivatives on Various Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| Compound 10b (4-anilinoquinazoline) | HCT-116 (Colon) | IC₅₀ | 2.8 | nih.gov |

| Compound 10b (4-anilinoquinazoline) | T98G (Glioblastoma) | IC₅₀ | 2.0 | nih.gov |

| Compound 6n (quinazoline derivative) | SW-480 (Colon) | IC₅₀ | 2.3 ± 5.91 | researchgate.net |

| Compound 14g (quinazoline-chalcone) | HCT-116 (Colon) | GI₅₀ | 0.622 - 1.81 | semanticscholar.orgrsc.org |

| Compound 14g (quinazoline-chalcone) | K-562 (Leukemia) | GI₅₀ | 0.622 - 1.81 | semanticscholar.orgrsc.org |

To understand the basis of their cytotoxic effects, researchers have investigated the mechanisms by which quinazoline derivatives inhibit cancer cell growth. Studies indicate that these compounds can interfere with the normal progression of the cell cycle and induce programmed cell death (apoptosis).

For instance, mechanistic studies on the highly active morpholine-substituted quinazoline derivatives AK-3 and AK-10 revealed that they inhibit cell proliferation by arresting the cell cycle in the G1 phase. nih.govrsc.org Further investigation showed that the primary cause of cell death induced by these compounds was apoptosis. nih.govrsc.org Similarly, another quinazoline derivative, 6n, was found to induce apoptosis in A549 cells in a dose-dependent manner and cause cell cycle arrest in the S phase. researchgate.net The induction of cell cycle arrest at various phases (such as G1, S, or G2/M) prevents cancer cells from dividing and proliferating, while the triggering of apoptosis leads to their elimination. nih.govmdpi.com

Analytical and Spectroscopic Methodologies in Research

Advanced Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. For 4-Chloro-6-methoxy-2-methylquinazoline, a suite of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be utilized to provide a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental NMR data for this compound is not widely available in the public domain, a theoretical analysis based on the structure allows for the prediction of expected chemical shifts.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the quinazoline (B50416) ring, the methoxy (B1213986) group protons, and the methyl group protons. The aromatic protons would appear as multiplets in the downfield region, with their specific chemical shifts and coupling constants being influenced by the positions of the chloro, methoxy, and methyl substituents. The methoxy protons would typically present as a sharp singlet, as would the methyl protons, but at different characteristic chemical shifts.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. Distinct signals would be expected for the carbons of the quinazoline core, the methoxy carbon, and the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-donating and -withdrawing effects of the substituents.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 100 - 150 |

| Methoxy (OCH₃) | ~3.9 | ~56 |

| Methyl (CH₃) | ~2.5 | ~25 |

Note: These are predicted values and may vary in experimental conditions.

Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound (C₁₀H₉ClN₂O), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed, along with a characteristic isotopic pattern due to the presence of the chlorine atom ([M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak). Fragmentation analysis would likely show the loss of substituents such as the chloro, methoxy, or methyl groups, providing further structural confirmation.

Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z |

| [M]⁺ | ~208.04 |

| [M+H]⁺ | ~209.05 |

| [M+2]⁺ | ~210.04 |

| [M+H+2]⁺ | ~211.05 |

Note: The m/z values are approximate and depend on the ionization method.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Cl, C-O, C=N, and C-H bonds, as well as aromatic C=C stretching vibrations.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch (CH₃) | 2850 - 3000 |

| C=N stretch (quinazoline ring) | 1600 - 1650 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-O stretch (methoxy) | 1000 - 1300 |

| C-Cl stretch | 600 - 800 |

Note: These are general ranges and the exact peak positions can vary.

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for determining the purity of this compound and for its isolation from reaction mixtures. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

A reversed-phase HPLC or UPLC method would typically be developed using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be a key parameter for its identification and quantification. The purity of the compound is assessed by the area percentage of its peak in the chromatogram.

In Vitro Biological Activity Assays and Methodologies

To investigate the potential biological effects of this compound, various in vitro assays are employed. These assays provide preliminary data on the compound's activity at a cellular level.

Cell viability assays are fundamental in drug discovery to assess the effect of a compound on cell survival and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays are two commonly used colorimetric methods.

MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells. Cells would be treated with varying concentrations of this compound, and the cell viability would be determined by measuring the absorbance of the dissolved formazan.

SRB Assay: This assay relies on the ability of the fluorescent dye sulforhodamine B to bind to cellular proteins. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number. Similar to the MTT assay, this method can be used to determine the effect of the compound on cell proliferation.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In research involving potential therapeutic agents like quinazoline derivatives, it is instrumental in determining the cellular response to the compound, specifically its effects on cell proliferation and programmed cell death (apoptosis).

The process typically involves treating cancer cell lines with the compound of interest and then staining the cells with specific fluorescent dyes. For cell cycle analysis, propidium (B1200493) iodide (PI) is commonly used. PI is a fluorescent intercalating agent that stains DNA, and the intensity of its fluorescence is directly proportional to the amount of DNA in the cell. This allows researchers to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase. For instance, studies on related quinazoline compounds have shown an ability to induce G0/G1 cell cycle arrest after 24 hours of treatment.

To specifically assess apoptosis, a dual-staining method using Annexin V and PI is frequently employed. Annexin V is a protein that has a high affinity for phosphatidylserine, a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By conjugating Annexin V to a fluorochrome (like FITC), early apoptotic cells can be identified. PI is used concurrently to identify late apoptotic and necrotic cells, as it can only enter cells that have lost membrane integrity. Flow cytometric analysis can then distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+). Research has demonstrated that treatment with quinazoline-related molecules can lead to a significant, time-dependent increase in the population of both early and late apoptotic cells.

Kinase Inhibition Assays (e.g., EGFR, VEGFR-2, PDGFR-β)

Quinazoline derivatives are widely recognized for their potential as kinase inhibitors, which are crucial targets in cancer therapy. Kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor-β (PDGFR-β) are often overactive in cancer cells, promoting proliferation and angiogenesis. Kinase inhibition assays are biochemical tests designed to measure the ability of a compound to block the activity of a specific kinase.

These assays typically measure the phosphorylation of a substrate by the kinase. The inhibitory activity of a compound is quantified by its IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. For example, various 4-anilinoquinazoline (B1210976) derivatives have been evaluated for their inhibitory activity against both EGFR and VEGFR-2. These studies are critical for establishing the potency and selectivity of new compounds. While specific data for this compound's effect on PDGFR-β is not extensively detailed in available literature, the general methodology remains applicable for assessing its potential activity against this and other kinases. The combination of inhibiting both EGFR and VEGFR-2 signaling pathways is considered a promising approach in cancer treatment.

Table 1: Kinase Inhibitory Activity of Representative Quinazoline Analogs This table presents data for compounds structurally related to this compound to illustrate typical findings from kinase inhibition assays.

Compound Target Kinase IC₅₀ (nM) Compound A (4-Anilinoquinazoline derivative) EGFR 98.1 Compound A (4-Anilinoquinazoline derivative) VEGFR-2 106 Compound B (6-Benzamide quinazoline derivative) EGFRwt 150 Compound C (3-nitro-1,2,4-triazole linked 4-Anilinoquinazoline) EGFR 0.37 Compound C (3-nitro-1,2,4-triazole linked 4-Anilinoquinazoline) VEGFR-2 1.25

Spectroscopic Analysis of Photophysical Properties (UV-Vis, Emission Spectroscopy)

Spectroscopic techniques are essential for characterizing the electronic and photophysical properties of a molecule. Ultraviolet-Visible (UV-Vis) absorption spectroscopy and fluorescence (emission) spectroscopy provide insights into how a molecule interacts with light.

UV-Vis Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum shows absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) corresponds to the energy required to promote an electron from a ground state to an excited state. The structure of the quinazoline ring system and the nature of its substituents significantly influence the position of the λmax. For example, the presence of electron-donating groups like a methoxy group can lead to a bathochromic (red) shift, moving the absorption to longer wavelengths.

Emission Spectroscopy (Fluorescence) investigates the light emitted by a molecule after it has absorbed light and reached an excited state. When the excited electron returns to the ground state, it can release energy in the form of a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (a Stokes shift). The intensity and wavelength of the emitted light provide information about the structure of the excited state and the molecule's environment. The photophysical properties of quinazoline and its derivatives are of interest for applications in materials science and as fluorescent probes in biological systems.

Emerging Research Areas and Future Directions for Quinazoline Compounds